molecular formula C4H10O4 B12661058 Butane-1,1,4,4,-tetrol CAS No. 84000-91-9

Butane-1,1,4,4,-tetrol

Cat. No.: B12661058
CAS No.: 84000-91-9
M. Wt: 122.12 g/mol
InChI Key: LYGJUHQDLQALGX-UHFFFAOYSA-N
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Description

Butane-1,1,4,4-tetrol is a tetrahydroxy derivative of butane, where the hydroxyl groups are attached to the first and fourth carbon atoms. This compound is also known as a tetritol and is part of the sugar alcohol family. It is a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butane-1,1,4,4-tetrol can be achieved through several methods. One common approach involves the reduction of butane-1,1,4,4-tetraone using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete reduction.

Industrial Production Methods

On an industrial scale, butane-1,1,4,4-tetrol can be produced through catalytic hydrogenation of butane-1,1,4,4-tetraone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation or recrystallization to obtain high-purity butane-1,1,4,4-tetrol.

Chemical Reactions Analysis

Types of Reactions

Butane-1,1,4,4-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Butane-1,1,4,4-tetrol can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form butane-1,1,4,4-tetraone.

    Reduction: As mentioned earlier, reduction of butane-1,1,4,4-tetraone using sodium borohydride or lithium aluminum hydride yields butane-1,1,4,4-tetrol.

    Substitution: The hydroxyl groups in butane-1,1,4,4-tetrol can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions include butane-1,1,4,4-tetraone (oxidation), butane-1,1,4,4-tetrol (reduction), and various substituted derivatives (substitution).

Scientific Research Applications

Butane-1,1,4,4-tetrol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Butane-1,1,4,4-tetrol is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of butane-1,1,4,4-tetrol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in various metabolic pathways. The hydroxyl groups in butane-1,1,4,4-tetrol can form hydrogen bonds with other molecules, influencing its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Butane-1,2,3,4-tetrol: Another tetrahydroxy derivative of butane, differing in the position of hydroxyl groups.

    Erythritol: A four-carbon sugar alcohol with hydroxyl groups at positions 1, 2, 3, and 4.

    1,4-Butanediol: A dihydroxy derivative of butane with hydroxyl groups at positions 1 and 4.

Uniqueness

Butane-1,1,4,4-tetrol is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical and physical properties. This arrangement allows for unique interactions in host-guest chemistry and makes it a valuable compound in various applications.

Properties

CAS No.

84000-91-9

Molecular Formula

C4H10O4

Molecular Weight

122.12 g/mol

IUPAC Name

butane-1,1,4,4-tetrol

InChI

InChI=1S/C4H10O4/c5-3(6)1-2-4(7)8/h3-8H,1-2H2

InChI Key

LYGJUHQDLQALGX-UHFFFAOYSA-N

Canonical SMILES

C(CC(O)O)C(O)O

Origin of Product

United States

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